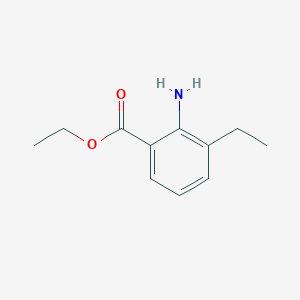

Ethyl 2-amino-3-ethylbenzoate

Description

Ethyl 2-amino-3-ethylbenzoate is an aromatic ester characterized by a benzoate backbone substituted with an amino group at the 2-position and an ethyl group at the 3-position, with an ethyl ester moiety at the carbonyl position. The compound has been listed as discontinued by suppliers like CymitQuimica, available in 1g, 250mg, and 500mg quantities prior to discontinuation .

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

ethyl 2-amino-3-ethylbenzoate |

InChI |

InChI=1S/C11H15NO2/c1-3-8-6-5-7-9(10(8)12)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3 |

InChI Key |

RMKRTCAAFFCFSW-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)C(=O)OCC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-3-ethylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-ethylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-3-ethylbenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Ethyl 2-amino-3-ethylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-ethylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with various enzymes and receptors in the body.

Comparison with Similar Compounds

(a) Ethyl 2-amino-6-chloro-3-methylbenzoate (CAS 1183546-09-9)

(b) Methyl 2-amino-3-ethylbenzoate

- Substituents : Methyl ester instead of ethyl ester.

- Physical Properties : Molecular weight of 180.10 g/mol (calculated from adduct data), with predicted collision cross-sections (CCS) ranging from 138.4–150.2 Ų for cationic adducts .

- Key Differences : The shorter methyl ester chain may reduce lipophilicity compared to the ethyl ester variant, influencing solubility and metabolic stability.

(c) Ethyl 2-methoxybenzoate (CAS 7335-26-4)

- Substituents: Methoxy group at the 2-position instead of an amino group.

- Physical Properties: Molecular weight 180.20 g/mol, soluble in ethanol, with a refractive index of 1.504–1.506 .

- Key Differences: The methoxy group’s electron-donating nature contrasts with the amino group’s basicity, affecting solubility and chemical reactivity.

Data Table: Comparative Properties of this compound and Analogs

Biological Activity

Ethyl 2-amino-3-ethylbenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H15NO2. It features an ethyl group attached to the amino group and a benzoate structure, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, enhancing its affinity for protein targets, while the ethyl substituent may influence lipophilicity and membrane permeability. These interactions can modulate enzyme activity and receptor binding, leading to diverse biological effects.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects on MCF-7 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 45 |

Toxicological Profile

The safety profile of this compound has been evaluated in various studies. Acute toxicity tests indicate a low toxicity level at therapeutic doses. However, further investigations are necessary to assess long-term effects and potential side effects.

Summary of Research Findings

- Antimicrobial Activity : Effective against multiple bacterial strains with varying MIC values.

- Anticancer Potential : Induces apoptosis in cancer cell lines through caspase activation.

- Safety Profile : Demonstrates low acute toxicity; further studies required for chronic exposure.

Q & A

Q. How can catalytic systems (e.g., enzymatic or metal-based) be optimized for the compound's use as a synthetic intermediate?

- Methodological Answer :

- Enzymatic Catalysis : Screen lipases (e.g., Candida antarctica Lipase B) for esterification efficiency in nonaqueous media .

- Transition-Metal Catalysts : Use Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling to introduce aryl groups at position 3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.